molecular formula C18H24N6O B10998317 1-cinnamyl-4-[4-(1H-tetraazol-1-yl)butanoyl]piperazine

1-cinnamyl-4-[4-(1H-tetraazol-1-yl)butanoyl]piperazine

Cat. No.: B10998317
M. Wt: 340.4 g/mol
InChI Key: AFPZVBLXHQVNDF-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-4-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a phenylpropenyl group and a tetraazole moiety

Chemical Reactions Analysis

1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-4-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-BUTANONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-4-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-BUTANONE has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-4-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-BUTANONE can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used for chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic drug.

What sets 1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-4-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-BUTANONE apart is its unique combination of a piperazine ring with a phenylpropenyl group and a tetraazole moiety, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-4-(tetrazol-1-yl)butan-1-one

InChI

InChI=1S/C18H24N6O/c25-18(9-5-11-24-16-19-20-21-24)23-14-12-22(13-15-23)10-4-8-17-6-2-1-3-7-17/h1-4,6-8,16H,5,9-15H2/b8-4+

InChI Key

AFPZVBLXHQVNDF-XBXARRHUSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCCN3C=NN=N3

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCCN3C=NN=N3

Origin of Product

United States

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